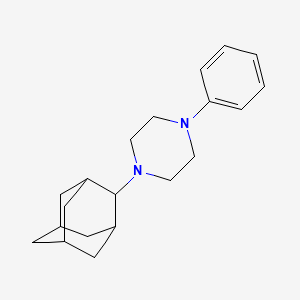
1-(2-adamantyl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Adamantyl)-4-phenylpiperazine, also known as ADAP, is a chemical compound that belongs to the piperazine family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. ADAP is a unique compound that exhibits a wide range of biochemical and physiological effects, making it an ideal candidate for further research.
Mecanismo De Acción
The mechanism of action of 1-(2-adamantyl)-4-phenylpiperazine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of various neurotransmitters. 1-(2-adamantyl)-4-phenylpiperazine has been found to interact with serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
1-(2-adamantyl)-4-phenylpiperazine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. 1-(2-adamantyl)-4-phenylpiperazine has also been found to exhibit antioxidant properties, which can protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-adamantyl)-4-phenylpiperazine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 1-(2-adamantyl)-4-phenylpiperazine also exhibits a wide range of biochemical and physiological effects, making it an ideal candidate for studying the mechanisms of various diseases. However, 1-(2-adamantyl)-4-phenylpiperazine also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1-(2-adamantyl)-4-phenylpiperazine. One area of research is the development of 1-(2-adamantyl)-4-phenylpiperazine-based drugs for the treatment of various diseases. Another area of research is the study of the mechanism of action of 1-(2-adamantyl)-4-phenylpiperazine, which could lead to the development of new therapies for neurological disorders. Additionally, further studies are needed to fully understand the potential toxicity of 1-(2-adamantyl)-4-phenylpiperazine and its effects on the human body.
In conclusion, 1-(2-adamantyl)-4-phenylpiperazine is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(2-adamantyl)-4-phenylpiperazine is needed to fully understand its potential and develop new therapies for various diseases.
Métodos De Síntesis
The synthesis of 1-(2-adamantyl)-4-phenylpiperazine involves the reaction between adamantane and benzyl chloride, followed by the reaction with piperazine. The final product is obtained through purification using chromatography techniques. The synthesis of 1-(2-adamantyl)-4-phenylpiperazine is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-(2-adamantyl)-4-phenylpiperazine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant activity against various diseases, including cancer, Parkinson's disease, and Alzheimer's disease. 1-(2-adamantyl)-4-phenylpiperazine has also been studied for its potential use as an antidepressant and anxiolytic agent.
Propiedades
IUPAC Name |
1-(2-adamantyl)-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2/c1-2-4-19(5-3-1)21-6-8-22(9-7-21)20-17-11-15-10-16(13-17)14-18(20)12-15/h1-5,15-18,20H,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXKCXVZHJERPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({2-[(phenoxyacetyl)amino]benzoyl}amino)benzoic acid](/img/structure/B6118036.png)
![{3-(3-chlorobenzyl)-1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methanol](/img/structure/B6118044.png)
![2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6118047.png)
![2-[({[5,6-dimethyl-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6118049.png)
![N-(4-{[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B6118052.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-chloro-2-(5-methyl-2-thienyl)quinoline](/img/structure/B6118057.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6118073.png)
![1-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B6118086.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-propyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B6118091.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6118106.png)
![N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B6118114.png)

![(2E)-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B6118132.png)
![7-bromo-1-methyl-1,2,3,4-tetrahydrobenzo[b]-1,8-naphthyridin-5-amine oxalate](/img/structure/B6118135.png)